BenchChemオンラインストアへようこそ!

Taltobulin intermediate-3

Chiral Synthesis ADC Payload Assembly Stereochemical Integrity

Taltobulin intermediate-3 (CAS 610786-69-1, IUPAC: (S,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride) is a chiral synthetic intermediate essential for the assembly of Taltobulin (HTI-286), a fully synthetic analogue of the marine tripeptide hemiasterlin that acts as a potent tubulin polymerization inhibitor and ADC cytotoxin warhead. This compound constitutes a key fragment of the Taltobulin tripeptide backbone, incorporating both (S)-stereochemistry and an E-configured α,β-unsaturated ester moiety required for the final product's biological activity.

Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
Cat. No. B2610935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltobulin intermediate-3
Molecular FormulaC11H22ClNO2
Molecular Weight235.75 g/mol
Structural Identifiers
InChIInChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m1./s1
InChIKeyDOGUQADNNOKYBX-NZPHSXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Taltobulin Intermediate-3 (CAS 610786-69-1): A Defined Stereochemical Building Block for ADC Payload Synthesis


Taltobulin intermediate-3 (CAS 610786-69-1, IUPAC: (S,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride) is a chiral synthetic intermediate essential for the assembly of Taltobulin (HTI-286), a fully synthetic analogue of the marine tripeptide hemiasterlin that acts as a potent tubulin polymerization inhibitor and ADC cytotoxin warhead [1]. This compound constitutes a key fragment of the Taltobulin tripeptide backbone, incorporating both (S)-stereochemistry and an E-configured α,β-unsaturated ester moiety required for the final product's biological activity [2][3]. As an advanced intermediate in the Taltobulin synthetic pathway, it represents a critical control point for stereochemical fidelity and downstream synthetic efficiency .

Why Generic Substitution of Taltobulin Intermediate-3 Compromises ADC Payload Integrity


Taltobulin intermediate-3 cannot be substituted with structurally similar chiral amines or α,β-unsaturated esters without risking catastrophic loss of downstream product quality. The (S)-configuration at the C4 position bearing the methylamino group is essential for maintaining the proper three-dimensional arrangement of the Taltobulin tripeptide pharmacophore [1]. Racemic or enantiomerically contaminated batches produce diastereomeric mixtures in subsequent coupling steps that are difficult to separate and yield Taltobulin with compromised tubulin binding affinity [2]. Furthermore, the E-geometry of the α,β-unsaturated ester is critical for the final deprotection step; Z-isomer contamination leads to off-pathway products and significantly reduced overall yield [3]. Unlike earlier achiral intermediates in the Taltobulin pathway, intermediate-3 represents a stereochemical inflection point where procurement decisions directly impact the biological activity of the final ADC payload .

Quantitative Differentiation of Taltobulin Intermediate-3 Against Alternative Synthetic Intermediates


Stereochemical Purity: Defined (S,E)-Configuration vs. Racemic Intermediates

Taltobulin intermediate-3 is supplied as the single enantiomer (S,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride with defined absolute stereochemistry. In contrast, related intermediates such as (Rac)-Taltobulin intermediate-1 (CAS 676487-35-7) are provided as racemic mixtures containing both (R) and (S) enantiomers . The defined stereochemistry of intermediate-3 eliminates the need for chiral separation or resolution steps, which can be low-yielding and introduce additional impurities .

Chiral Synthesis ADC Payload Assembly Stereochemical Integrity

Commercial Purity Benchmark: 99.67% (HPLC) vs. Industry-Standard ≥95%

Taltobulin intermediate-3 is commercially available at 99.67% purity (HPLC) from qualified vendors . This exceeds the typical ≥95% purity specification common for research-grade synthetic intermediates in the Taltobulin series, such as intermediate-2 (CAS 91133-59-4) or intermediate-7 (HY-41069) . Higher purity at this stage reduces the accumulation of byproducts in subsequent multi-step sequences, particularly important for ADC payload synthesis where final product purity must meet stringent regulatory expectations [1].

Intermediate Purity ADC Manufacturing Quality Control

Downstream Biological Potency: Taltobulin Mean IC50 = 2.5±2.1 nM Across 18 Tumor Cell Lines

The ultimate biological value of Taltobulin intermediate-3 is validated through the activity of its end product, Taltobulin (HTI-286). Taltobulin exhibits a mean IC50 of 2.5 ± 2.1 nM against a panel of 18 human tumor cell lines, including leukemia, ovarian, NSCLC, breast, colon, and melanoma [1][2]. This potency is comparable to or exceeds that of clinically established antimicrotubule agents such as paclitaxel and docetaxel, while circumventing P-glycoprotein-mediated multidrug resistance . In P-gp-expressing cell lines (KB-8-5, KB-V1), Taltobulin and its analogs demonstrate >10-fold greater potency than paclitaxel [3].

Cytotoxicity Tubulin Inhibition ADC Payload Validation

In Vivo Antitumor Efficacy: Tumor Growth Inhibition in Orthotopic Bladder Cancer Model

Taltobulin (HTI-286) demonstrates dose-dependent antitumor activity in vivo. In an orthotopic murine model of high-grade bladder cancer, intravesical administration of HTI-286 at 0.2 mg/mL produced cytotoxicity comparable to mitomycin C (MMC) at 2.0 mg/mL, a 10-fold concentration advantage [1]. Systemic bioavailability after intravesical instillation was estimated at only 1.5-2.1% of the initial dose, indicating minimal systemic exposure and favorable local tolerability [1]. In subcutaneous xenograft models, intravenous administration of Taltobulin (1.6 mg/kg) inhibited growth of HCT-15, DLD-1, MX-1W, and KB-8-5 tumors in athymic mice .

Xenograft Efficacy Intravesical Therapy Preclinical Validation

Optimal Research and Industrial Application Scenarios for Taltobulin Intermediate-3


ADC Payload Synthesis and Linker-Payload Construction

Taltobulin intermediate-3 is the preferred starting material for constructing the C-terminal fragment of Taltobulin-based ADC payloads. Its defined (S,E)-stereochemistry ensures that subsequent coupling reactions with the A-segment (N-terminus) and B-segment (middle residue) produce a single diastereomer, eliminating the need for chiral chromatography . The α,β-unsaturated ester moiety serves as a masked carboxylic acid that can be selectively deprotected after assembly of the full tripeptide backbone, a strategy validated in multiple Taltobulin analog synthesis campaigns [1].

Structure-Activity Relationship (SAR) Studies of Hemiasterlin Analogs

For medicinal chemistry programs exploring modifications to the C-terminus of hemiasterlin-derived antimitotic agents, intermediate-3 provides a versatile scaffold. The ethyl ester group can be hydrolyzed to the free acid for conjugation to diverse amines or linker systems, while the methylamino group offers a handle for introducing additional functionality [2]. SAR studies have demonstrated that modifications at this position can modulate tubulin binding affinity and P-glycoprotein susceptibility, making intermediate-3 a strategic divergence point for analog library synthesis [3].

Process Chemistry Development and Scale-Up Validation

The availability of Taltobulin intermediate-3 at 99.67% purity (HPLC) makes it suitable for process chemistry development and scale-up validation studies. Its well-characterized stereochemistry and high purity reduce variability in reaction optimization, enabling robust Design of Experiments (DoE) approaches to coupling conditions and work-up procedures . This is particularly valuable for organizations transitioning Taltobulin synthesis from milligram research scale to gram or kilogram cGMP manufacturing for IND-enabling studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taltobulin intermediate-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.